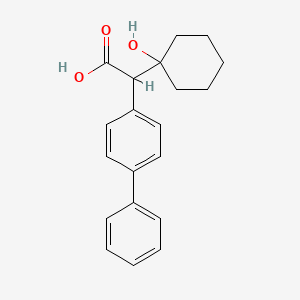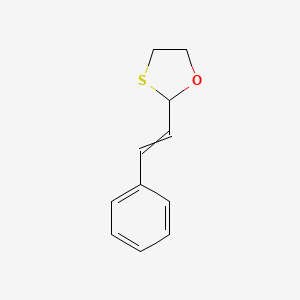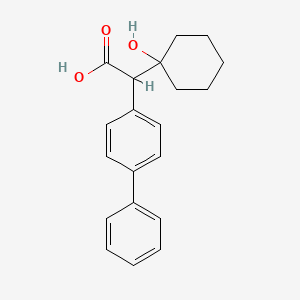
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1'-biphenyl)-4-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxycyclohexyl group attached to a biphenyl acetic acid moiety. Its molecular formula is C20H22O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid typically involves several steps, starting from readily available precursors. One common method involves the reaction of 1-hydroxycyclohexyl phenyl ketone with biphenyl acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. Advanced techniques like chromatography and spectroscopy are used to verify the compound’s structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods .
Biology
In biological research, this compound is used to study cellular processes and interactions. Its ability to interact with specific molecular targets makes it useful for investigating biochemical pathways and cellular responses .
Medicine
In medicine, (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid has potential therapeutic applications. It is studied for its effects on various biological systems and its potential use in developing new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Wirkmechanismus
The mechanism of action of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- (1-Hydroxycyclohexyl)acetic acid
- 1-Hydroxycyclohexyl phenyl ketone
- Biphenyl acetic acid
Uniqueness
What sets (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
85045-69-8 |
|---|---|
Molekularformel |
C20H22O3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-(1-hydroxycyclohexyl)-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C20H22O3/c21-19(22)18(20(23)13-5-2-6-14-20)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12,18,23H,2,5-6,13-14H2,(H,21,22) |
InChI-Schlüssel |
XYRCRRIFXONMTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


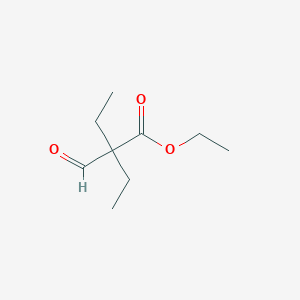

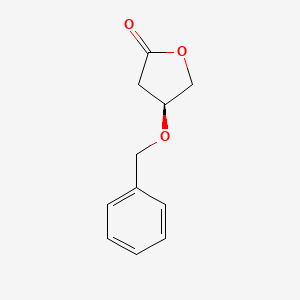
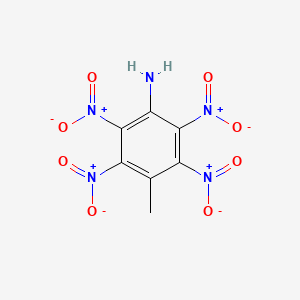
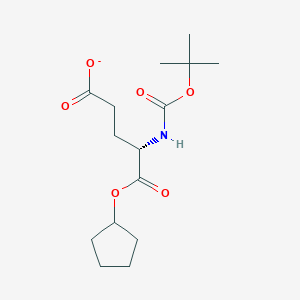
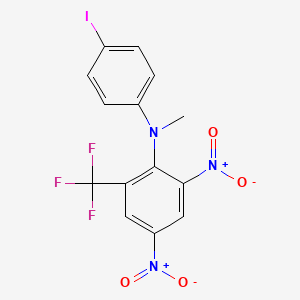
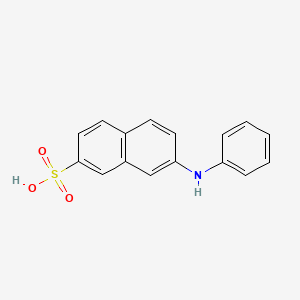
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)

![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)


